1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one
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Overview
Description
1-Benzoyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one is a biologically active compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is part of the pyrroloquinoline family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1-Benzoyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one typically involves a palladium-catalyzed cross-coupling reaction followed by cyclization. The starting material, 4-hydroxyquinolin-2(1H)-one, undergoes a series of reactions to form the desired pyrrole ring structure. The key steps include:
Cross-Coupling Reaction: Utilizing palladium as a catalyst, the 4-hydroxyquinolin-2(1H)-one undergoes a cross-coupling reaction with an appropriate benzoyl halide.
Cyclization: The intermediate product then undergoes cyclization to form the final 1-Benzoyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one structure
Chemical Reactions Analysis
1-Benzoyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Benzoyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound exhibits biological activity, making it a candidate for studying cellular processes and interactions.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzoyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
1-Benzoyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one can be compared to other pyrroloquinoline derivatives, such as:
3H-pyrrolo[2,3-c]quinolin-4(5H)-one: Lacks the benzoyl group, leading to different biological activities and chemical properties.
1-Benzoyl-3-cyanopyrrolo[1,2-a]quinoline: Contains a cyano group instead of the quinoline structure, resulting in distinct biological activities
The uniqueness of 1-Benzoyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one lies in its specific structure, which imparts unique biological activities and chemical reactivity.
Properties
CAS No. |
503272-07-9 |
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Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-benzoyl-3,5-dihydropyrrolo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C18H12N2O2/c21-17(11-6-2-1-3-7-11)13-10-19-16-15(13)12-8-4-5-9-14(12)20-18(16)22/h1-10,19H,(H,20,22) |
InChI Key |
ZWTKXLUQGIDCKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC3=C2C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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